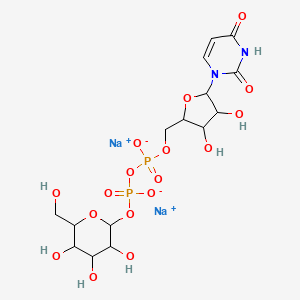

Uridine 5'-diphosphoglucose disodium salt

Vue d'ensemble

Description

Uridine 5’-diphosphoglucose disodium salt is a nucleotide sugar that consists of a uracil base, ribose sugar, and two phosphate groups. It is a precursor in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . This compound also acts as an agonist to the purinergic receptor P2Y14, which is involved in various cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphoglucose disodium salt can be synthesized by reacting uridine diphosphate (UDP) with glucose-1-phosphate in the presence of uridyl transferase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of glucose from glucose-1-phosphate to UDP, forming uridine 5’-diphosphoglucose disodium salt.

Industrial Production Methods

Industrial production of uridine 5’-diphosphoglucose disodium salt involves the fermentation of Saccharomyces cerevisiae, a type of yeast, which naturally produces this compound. The fermentation process is optimized to maximize yield, and the compound is then extracted and purified using various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Uridine 5’-diphosphoglucose disodium salt undergoes several types of chemical reactions, including:

Glycosylation: It acts as a glycosyl donor in the enzymatic production of glycosides.

Phosphorylation: It can be phosphorylated to form other nucleotide sugars.

Common Reagents and Conditions

Common reagents used in reactions involving uridine 5’-diphosphoglucose disodium salt include enzymes such as glycosyltransferases and uridyl transferase. These reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .

Major Products Formed

The major products formed from reactions involving uridine 5’-diphosphoglucose disodium salt include various glycosides, oligosaccharides, and polysaccharides. These products are essential components of cellular structures and signaling molecules .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C15H22N2Na2O17P2

- Molecular Weight : 610.27 g/mol

- CAS Number : 117756-22-6

- Physical Form : Crystalline powder, white in color

Glycosylation Reactions

Uridine 5'-diphosphoglucose disodium salt serves as a substrate in various glycosylation reactions. It is essential in the enzymatic production of glycosides and is used in liquid chromatography-mass spectrometry for their detection . Glycosylation is crucial for the synthesis of glycoproteins and glycolipids, which are vital for cell signaling and structural integrity.

Cell Biology Studies

In cell biology, UDP-glucose disodium salt is utilized to study cell signaling pathways and cellular responses. It has been shown to upregulate the expression of the P2Y14 receptor, which plays a role in inflammation and apoptosis of neutrophils . This application is particularly relevant in research concerning myocardial infarction and reperfusion injury, where UDP-glucose may help mitigate inflammatory responses .

Enzyme Activity Assays

UDP-glucose disodium salt is frequently employed in enzyme activity assays, particularly for glycosyltransferases. These enzymes catalyze the transfer of sugar moieties to various substrates, influencing metabolic pathways and cellular functions . The compound's role as a substrate allows researchers to measure enzyme kinetics and assess the effects of inhibitors or activators.

Cardiovascular Research

Research indicates that this compound may have therapeutic potential in cardiovascular diseases. It has been implicated in reducing inflammation associated with ischemic heart conditions by modulating neutrophil activity . This property makes it a candidate for further studies aimed at developing anti-inflammatory treatments for heart disease.

Metabolic Disorders

The compound's involvement in glycosylation processes links it to metabolic disorders where glycoprotein synthesis is affected. Studies have shown that depletion of UDP-glucose can lead to decreased glycosylation of proteins, which may influence conditions like diabetes and obesity . Understanding its role could pave the way for novel therapeutic strategies targeting metabolic dysfunctions.

Case Studies

Mécanisme D'action

Uridine 5’-diphosphoglucose disodium salt exerts its effects by acting as an agonist to the purinergic receptor P2Y14, a G protein-coupled receptor involved in the activation of dendritic cells and glial cells . It also activates G protein-coupled receptor 17 (GPR17), inducing oligodendrocyte differentiation . These interactions play a crucial role in regulating inflammation and cellular differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine 5’-diphosphogalactose disodium salt: Similar in structure but contains galactose instead of glucose.

Uridine 5’-diphosphoglucuronic acid trisodium salt: Contains glucuronic acid instead of glucose.

Uridine 5’-diphospho-N-acetylglucosamine sodium salt: Contains N-acetylglucosamine instead of glucose.

Uniqueness

Uridine 5’-diphosphoglucose disodium salt is unique due to its specific role as a precursor in the biosynthesis of glucose-containing molecules and its ability to act as an agonist to the P2Y14 receptor . This makes it distinct from other similar compounds that may have different sugar moieties or target different receptors.

Activité Biologique

Uridine 5'-diphosphoglucose disodium salt (UDP-glucose) is a nucleotide sugar that plays a critical role in various biological processes, particularly in glycosylation reactions, cellular signaling, and inflammation regulation. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of UDP-Glucose

UDP-glucose is a key precursor for the synthesis of polysaccharides, glycoproteins, and glycolipids in both animal tissues and certain microorganisms. It serves as an essential substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids, thereby influencing cell signaling and structural integrity of cellular components .

UDP-glucose acts primarily as an agonist of the P2Y14 receptor , a G protein-coupled receptor (GPCR) involved in mediating inflammatory responses. Upon activation by UDP-glucose, the P2Y14 receptor influences various downstream signaling pathways that regulate inflammation and immune responses. Notably, UDP-glucose has been shown to:

- Induce Neutrophil Apoptosis : In vitro studies indicate that UDP-glucose promotes apoptosis in neutrophils through P2Y14 receptor activation, leading to decreased expression of pro-inflammatory cytokines such as IL-1β and TNF-α while upregulating anti-inflammatory factors like IL-10 .

- Influence Glycosylation : Depletion of UDP-glucose in rat liver models has been associated with reduced glycosylation of secreted proteins, impacting glomerular basement membrane synthesis .

Biological Activity Data

The following table summarizes key biological activities and effects associated with UDP-glucose disodium salt:

| Biological Activity | Description | Concentration/Conditions | Outcome |

|---|---|---|---|

| Neutrophil Apoptosis | Induces apoptosis in neutrophils via P2Y14 receptor activation | 1 μM for 24 hours | Increased apoptosis; decreased pro-inflammatory cytokines |

| Cytokine Regulation | Modulates expression of inflammatory and anti-inflammatory cytokines | 1 μM for 24 hours | Upregulation of IL-10; downregulation of IL-1β, TNF-α |

| Glycosylation Impact | Affects glycosylation processes in liver cells | 5 or 20 mM for 3 hours | Decreased glycosylation of secreted proteins |

| Cell Viability | Assesses the effect on neutrophil viability | 0-100 μM for 24 hours | Decreased viability at higher concentrations |

Myocardial Ischemia-Reperfusion Injury

A significant area of research involves the role of UDP-glucose in myocardial ischemia-reperfusion (MIR) injury. Studies have demonstrated that UDP-glucose can mitigate inflammation associated with MIR by modulating neutrophil activity and cytokine profiles. For instance, treatment with UDP-glucose during ischemic conditions led to reduced myocardial damage and improved cardiac function in animal models .

Inflammatory Response Modulation

Research has shown that UDP-glucose can alter the inflammatory response in various cell types. In one study, treatment with UDP-glucose resulted in a marked decrease in the expression of several pro-inflammatory markers while enhancing the expression of anti-inflammatory mediators in cultured human immune cells .

Propriétés

IUPAC Name |

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28053-08-9, 117756-22-6 | |

| Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Uridine-5'-diphosphoglucose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.